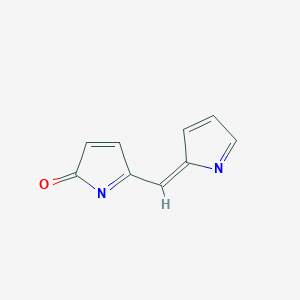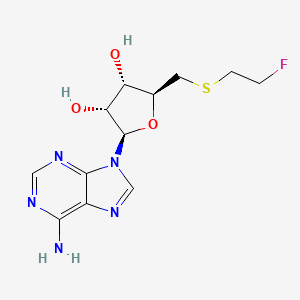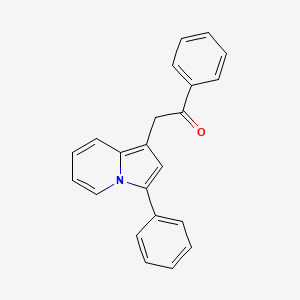
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime is a fascinating compound with a unique structure. It belongs to the class of oxime derivatives and contains both an aldehyde group and a pyrazine ring. The compound’s chemical formula is C11H8Cl2N4O, and its systematic name reflects its substituents.
Méthodes De Préparation
The synthesis of Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime involves an oximation reaction. Here’s how it’s prepared:
Reaction: The oximation reaction occurs between pyrrolo[1,2-a]pyrazine (1) and 2,6-dichlorobenzonitrile oxide (2).
Conditions: The reaction takes place in refluxing benzene, using an excess of 2,6-dichlorobenzonitrile oxide to compensate for any dimerization.
Products: The resulting compounds are (3-arylpyrrolo[1,2-a]pyrazin-6-yl)(2,6-dichlorophenyl)methanone oxime derivatives (3 and 4).
Analyse Des Réactions Chimiques
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of research. Major products formed from these reactions are essential for understanding its versatility.
Applications De Recherche Scientifique
This compound has garnered attention due to its intriguing pharmacological activities. While more research is needed, it shows promise in the following areas:
Antitumor Agents: Potential use in cancer therapy.
mGluR5 Antagonists: Relevant for neurological disorders.
Hypoxia Inducible Factor-1 Inhibitors: Implications in hypoxia-related conditions.
Human Protein Kinase CK2 Inhibitors: Relevant to cellular signaling pathways.
Mécanisme D'action
The precise mechanism by which Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime exerts its effects remains an active research topic. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While this compound is unique, it’s essential to compare it with related structures. Further exploration could reveal its distinct features and potential advantages over similar compounds.
Propriétés
Formule moléculaire |
C12H9Cl2N3O |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
(E)-N-[3-(2,4-dichlorophenyl)pyrazin-2-yl]oxyethanimine |
InChI |
InChI=1S/C12H9Cl2N3O/c1-2-17-18-12-11(15-5-6-16-12)9-4-3-8(13)7-10(9)14/h2-7H,1H3/b17-2+ |
Clé InChI |
NWZAVPBCYHQKKK-LAZPYJJCSA-N |
SMILES isomérique |
C/C=N/OC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC=NOC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









